

Physicochemical properties of sodium lauryl ether sulfate micelles

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An In-depth Technical Guide on the Physicochemical Properties of **Sodium Lauryl Ether Sulfate (SLES)** Micelles

Introduction

Sodium Lauryl Ether Sulfate (SLES), an anionic surfactant with the general formula $\text{CH}_3(\text{CH}_2)_{11}(\text{OCH}_2\text{CH}_2)_n\text{OSO}_3\text{Na}$, is a cornerstone ingredient in a vast array of personal care and cleaning products.^{[1][2]} Its widespread use stems from its excellent detergency, foaming capabilities, and relative mildness compared to its non-ethoxylated counterpart, sodium lauryl sulfate (SLS).^[3] A key characteristic of SLES in aqueous solutions is its ability to self-assemble into colloidal structures known as micelles above a certain concentration.^[4] These micelles are fundamental to the functional properties of SLES, acting as nanoscale reactors and solubilization vehicles.

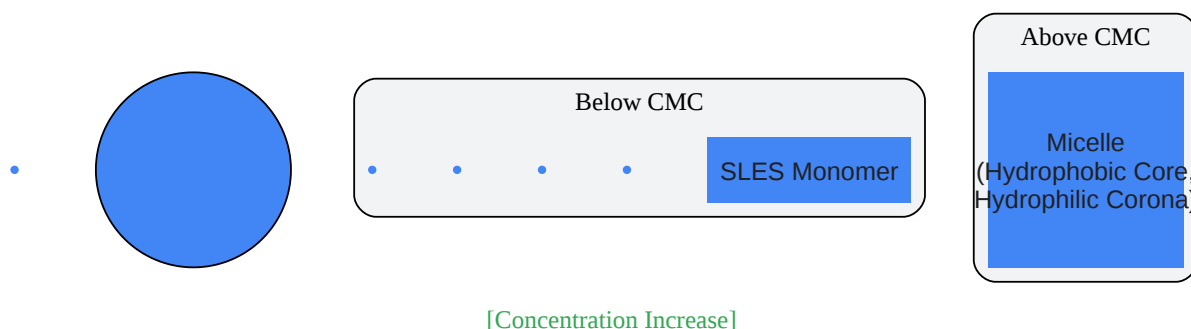
This technical guide provides a comprehensive overview of the core physicochemical properties of SLES micelles. It is intended for researchers, scientists, and drug development professionals who utilize SLES and require a deep understanding of its behavior at a molecular level. The guide details the formation and structure of these aggregates, presents key quantitative data, outlines experimental protocols for their characterization, and explores the factors that modulate their properties.

Micelle Formation and Structure

The self-assembly of SLES into micelles is driven by its amphiphilic nature.[1] The molecule consists of a long hydrophobic alkyl chain (the lauryl group) and a hydrophilic head group composed of an ethoxy chain and a terminal sulfate group.[4] In aqueous environments, the hydrophobic tails seek to minimize their contact with water, a phenomenon known as the hydrophobic effect.

Above a specific concentration, the Critical Micelle Concentration (CMC), this energy minimization is most effectively achieved through the spontaneous aggregation of SLES monomers into micelles.[5] In this arrangement, the hydrophobic tails form a nonpolar core, while the hydrophilic sulfate and ethoxy head groups orient themselves outward, creating a polar corona that interfaces with the surrounding water.[4] This process is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.

While often depicted as spherical, the shape and size of SLES micelles are highly dependent on solution conditions. Factors such as surfactant concentration, the degree of ethoxylation (n), temperature, and the presence of electrolytes can induce transitions from spherical to more complex structures like rod-shaped or long, entangled worm-like micelles.[1][6]



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Diagram 1: Micelle Formation from SLES Monomers.

Core Physicochemical Properties

The functional behavior of SLES is dictated by several key physicochemical parameters that describe the formation and characteristics of its micelles.

Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactant at which micelle formation begins. It is a fundamental property that indicates the efficiency of a surfactant. Below the CMC, SLES exists primarily as individual monomers, and the surface tension of the solution decreases significantly with increasing concentration. Above the CMC, the additional surfactant monomers aggregate into micelles, and properties like surface tension and conductivity exhibit a distinct change in their concentration dependence.^[5]

Several factors influence the CMC of SLES:

- **Degree of Ethoxylation (n):** The insertion of ethylene oxide (EO) groups between the lauryl chain and the sulfate head group generally increases the hydrophilicity of the molecule. However, studies have shown that for SLES, the CMC is relatively independent of the degree of ethoxylation for low values of 'n'.^[7]
- **Temperature:** The relationship between temperature and the CMC of ionic surfactants is typically U-shaped.^[8] Initially, an increase in temperature disrupts the structured water around the hydrophobic tails, favoring micellization and thus lowering the CMC.^[9] Beyond a certain temperature, the increased kinetic energy of the monomers disfavors aggregation, leading to an increase in the CMC.^{[10][11]}
- **Electrolytes:** The addition of electrolytes, such as sodium chloride (NaCl), significantly reduces the CMC.^[12] The added counterions (Na^+) shield the electrostatic repulsion between the anionic sulfate head groups in the micelle, making aggregation more favorable at lower concentrations.^[13]

Table 1: Critical Micelle Concentration (CMC) of SLES under Various Conditions

| SLES Type (Avg. EO units) | Temperature (°C) | Added Electrolyte | CMC (mM) | Reference |
|---|---------------------|----------------------|--------------------------|-----------|
| SLES | Ambient (~23) | None | 8.214 | [14] |
| SLES (Commercial) | Ambient | None | ~0.69 (0.2 g/L) | [15] |
| SLE ₁ S, SLE ₂ S, SLE ₃ S | 23 | None | ~0.80 | [7][16] |
| SDS (SLE ₀ S) | 25 | None | ~8.45 | [10] |
| SDS (SLE ₀ S) | 32.1 | None | Decreases from 22.1°C | [10] |
| SDS (SLE ₀ S) | 42.3 - 71.0 | None | Increases with temp. | [10] |

| SLES | Not Specified | NaCl | CMC decreases |[6][12] |

Aggregation Number (N_{agg})

The aggregation number is the average number of SLES monomers that constitute a single micelle.[17] This parameter is directly related to the size and geometry of the micelle.

- Effect of Ethoxylation: Similar to the CMC, the average aggregation number has been found to be largely independent of the degree of ethoxylation for SLES with 1 to 3 EO units.[7]
- Effect of Electrolytes: The addition of salt screens the repulsion between head groups, allowing more monomers to pack into a single micelle, thereby increasing the aggregation number.[6] This can also promote a change in micelle shape from spherical to cylindrical.

Table 2: Aggregation Number (N_{agg}) of SLES Micelles

| SLES Type (Avg. EO units) | Temperature (°C) | Added Electrolyte | Aggregation Number (Nagg) | Reference |
|---|---------------------|----------------------|---------------------------------|-----------|
| SLE ₁ S, SLE ₂ S, SLE ₃ S | 23 | None | ~43 | [7] |

| SLES-CMEA Mixtures | Not Specified | NaCl | Increases [[6] |

Micelle Size and Shape

The size of SLES micelles is typically characterized by their hydrodynamic diameter or radius, which can be measured using techniques like Dynamic Light Scattering (DLS). In simple aqueous solutions, SLES micelles are small and spherical, often with diameters in the range of 3-5 nm.[18]

However, the addition of electrolytes or co-surfactants can cause a significant growth in micelle size.[6] This occurs through a sphere-to-rod transition, where the micelles elongate and can become worm-like, leading to a dramatic increase in the solution's viscosity.[6][19]

Table 3: Hydrodynamic Size of SLES Micelles

| System | Conditions | Hydrodynamic Size (Diameter, nm) | Reference |
|--------|------------------|-------------------------------------|-----------|
| SLES | Aqueous solution | 3 ± 1 | [18] |

| SLES-CMEA Mixtures | 5-10 wt% surfactant, with NaCl | Substantial growth (worm-like micelles) [[6] |

Surface Tension and Conductivity

The measurement of surface tension and electrical conductivity provides valuable information about the micellization process.

- **Surface Tension:** As SLES monomers are added to water, they first adsorb at the air-water interface, reducing the surface tension. Once the surface is saturated, micelles begin to

form, and the surface tension remains relatively constant with further addition of SLES. The surface tension at the CMC (γ_{CMC}) is a measure of the maximum reduction in surface tension the surfactant can achieve. For a commercial SLES, a value of around 34 mN/m has been reported at its CMC.[20]

- **Conductivity:** In a solution of an ionic surfactant like SLES, the electrical conductivity increases with concentration as more charge-carrying monomers are added.[21] At the CMC, the formation of micelles leads to a decrease in the overall mobility of the charge carriers because the surfactant ions are now part of a larger, slower-moving aggregate, and a fraction of the counterions become associated with the micelle.[12] This results in a distinct break in the plot of conductivity versus concentration, which is a widely used method to determine the CMC.[14][22] The ratio of the slopes of the plot after and before the CMC can be used to estimate the degree of micelle ionization.

Table 4: Surface Tension and Conductivity Properties of SLES

| Property | Value | Conditions | Reference |
|------------------------|----------|-----------------------------------|-----------|
| Surface Tension at CMC | ~34 mN/m | Commercial SLES, aqueous solution | [20] |

| Conductivity Behavior | Break in slope at CMC | Aqueous solution |[22][23] |

Experimental Protocols

Accurate characterization of SLES micelles relies on precise experimental techniques. This section details the methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC)

A. Surface Tensiometry

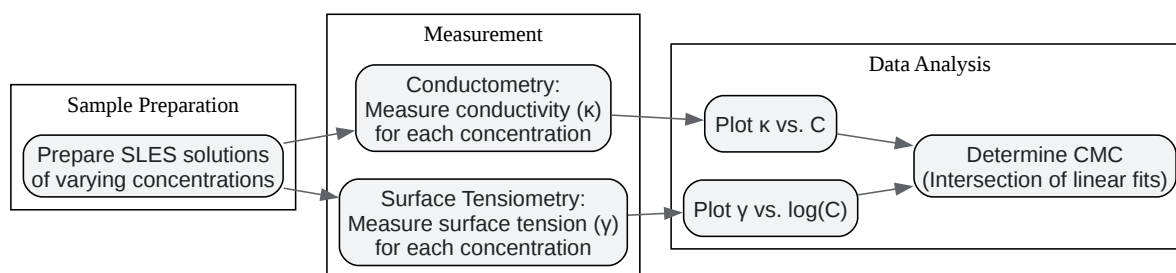
- **Principle:** This method relies on measuring the surface tension of solutions with varying surfactant concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease and plateaus.[24]

- Apparatus: A surface tensiometer, commonly employing the du Noüy ring or Wilhelmy plate method.[\[24\]](#)[\[25\]](#)
- Methodology:
 - Prepare a concentrated stock solution of SLES in deionized water.
 - Create a series of dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC.
 - Calibrate the tensiometer using a liquid of known surface tension (e.g., pure water, ~72 mN/m at 25°C).
 - Measure the surface tension of each SLES solution, ensuring the platinum ring or plate is thoroughly cleaned between measurements to avoid cross-contamination.[\[24\]](#)
 - Allow each solution to equilibrate before measurement, as surface tension can be dynamic.
- Data Analysis: Plot the measured surface tension (γ) against the logarithm of the SLES concentration ($\log C$). The plot will typically show two linear regions. The CMC is determined from the intersection point of the extrapolated lines from these two regions.

B. Conductometry

- Principle: This technique measures the electrical conductivity of the surfactant solution as a function of concentration. The formation of micelles alters the mobility of ions, causing a distinct change in the slope of the conductivity vs. concentration plot.[\[12\]](#)
- Apparatus: A calibrated conductivity meter with a temperature probe.
- Methodology:
 - Prepare a series of SLES solutions of known concentrations in high-purity deionized water.
 - Ensure all solutions are at a constant, recorded temperature, as conductivity is temperature-dependent.[\[21\]](#)

- Measure the specific conductivity of each solution, starting from the most dilute to minimize carryover effects.
- Data Analysis: Plot the specific conductivity (κ) versus the SLES concentration (C). The plot will exhibit two linear segments with different slopes. The point of intersection of these two lines corresponds to the CMC.[14]



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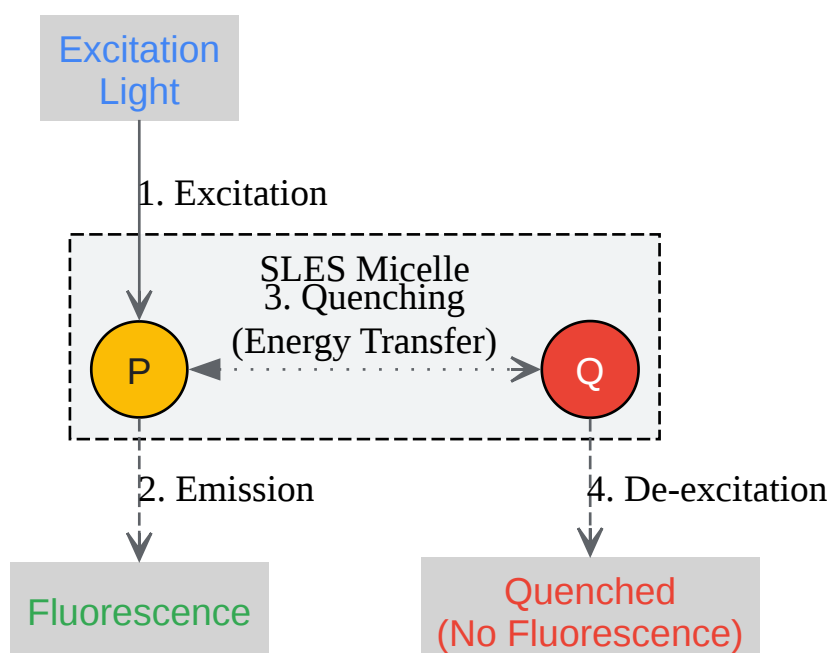
Diagram 2: Experimental Workflow for CMC Determination.

Determination of Aggregation Number (Nagg)

Fluorescence Quenching

- Principle: This is a widely used method to determine the aggregation number of micelles.[17] It involves a fluorescent probe (P) and a quencher (Q), both of which are preferentially solubilized within the micelles. The fluorescence of the probe is "quenched" (diminished) upon close contact with a quencher. By measuring the decrease in fluorescence intensity as a function of quencher concentration, and assuming a statistical distribution (e.g., Poisson) of quenchers among the micelles, the average number of surfactant molecules per micelle (Nagg) can be calculated.[26][27][28]
- Apparatus: A steady-state or time-resolved spectrofluorometer.[27]
- Reagents:

- SLES solution at a concentration well above the CMC.
- Fluorescent probe: Pyrene is a common choice.
- Quencher: A surfactant-like molecule such as cetylpyridinium chloride is often used to ensure it resides in the micelle.[\[26\]](#)
- Methodology:
 - Prepare a series of SLES solutions, each with a fixed concentration of SLES (e.g., 10x CMC) and a fixed, low concentration of the fluorescent probe (pyrene).
 - To each of these solutions, add varying amounts of the quencher stock solution.
 - Allow the solutions to equilibrate.
 - Measure the fluorescence intensity of the probe in each sample at its emission maximum, using a fixed excitation wavelength.
- Data Analysis (Steady-State Method): The data is often analyzed using the Turro-Yekta equation: $\ln(I_0 / I) = [Q] / ([S] - \text{CMC}) * \text{Nagg}$ Where I_0 is the fluorescence intensity without the quencher, I is the intensity with the quencher, $[Q]$ is the total quencher concentration, and $[S]$ is the total surfactant concentration. A plot of $\ln(I_0 / I)$ versus $[Q]$ should be linear, and Nagg can be calculated from the slope.



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Diagram 3: Principle of Fluorescence Quenching in a Micelle.

Determination of Micelle Size

Dynamic Light Scattering (DLS)

- Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered from particles undergoing random Brownian motion in a solution.[5] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, causing slower fluctuations. By analyzing these fluctuations, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (R_h) is then calculated using the Stokes-Einstein equation: $R_h = k_B T / (6\pi\eta D)$ where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[29]
- Apparatus: A DLS instrument equipped with a laser, a detector, and a correlator.
- Methodology:
 - Prepare SLES solutions at the desired concentration (above CMC), temperature, and ionic strength.

- Filter the samples through a fine-pore filter (e.g., 0.22 μm) directly into a clean cuvette to remove dust and other large contaminants that would interfere with the measurement.
- Place the cuvette in the DLS instrument and allow it to thermally equilibrate.
- Perform the measurement, during which the instrument's correlator analyzes the intensity fluctuations over time.
- Data Analysis: The instrument's software processes the autocorrelation function of the scattering intensity to calculate the diffusion coefficient and, subsequently, the particle size distribution, providing the mean hydrodynamic diameter and a polydispersity index (PDI) to indicate the width of the distribution.[5] It is crucial to use the correct solvent viscosity for accurate size determination, which may require separate viscosity measurements for concentrated systems.[29][30]

Conclusion

The physicochemical properties of **sodium lauryl ether sulfate** micelles are multifaceted and highly sensitive to their environment. Key parameters such as the critical micelle concentration, aggregation number, and micellar size are intricately linked and governed by factors including the degree of ethoxylation, temperature, and electrolyte concentration. A thorough understanding and precise measurement of these properties, using techniques like tensiometry, conductometry, fluorescence quenching, and dynamic light scattering, are essential for formulators and researchers. This knowledge enables the rational design of SLES-based systems for a wide range of applications, from optimizing cleaning formulations to developing sophisticated drug delivery vehicles, by allowing for the fine-tuning of micellar structure and behavior to achieve desired performance characteristics.

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